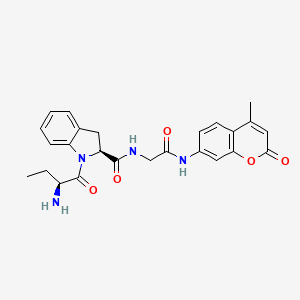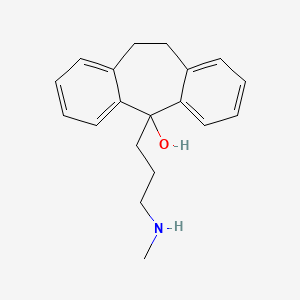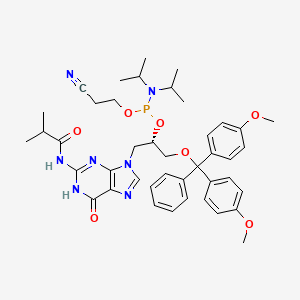
(S)-GNA-G(iBu) phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-GNA-G(iBu) phosphoramidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. Phosphoramidites are essential building blocks in the chemical synthesis of DNA and RNA, enabling the creation of synthetic oligonucleotides with high precision and efficiency. This compound is particularly valuable in the field of molecular biology and biotechnology due to its role in the automated synthesis of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-GNA-G(iBu) phosphoramidite typically involves the following steps:
Protection of the nucleoside: The nucleoside is first protected at the 5’-hydroxyl group using a dimethoxytrityl (DMT) group.
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The resulting phosphoramidite is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and flow chemistry techniques are often employed to enhance efficiency and scalability. The use of high-throughput purification methods, such as preparative high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-GNA-G(iBu) phosphoramidite undergoes several types of chemical reactions, including:
Coupling Reactions: The primary reaction involves coupling with the 5’-hydroxyl group of a growing oligonucleotide chain, facilitated by activators like 5-ethylthio-1H-tetrazole (ETT).
Oxidation: After coupling, the phosphite triester intermediate is oxidized to a phosphate triester using iodine in a tetrahydrofuran (THF) solution.
Deprotection: The DMT group is removed using an acidic solution, typically trichloroacetic acid (TCA) in dichloromethane (DCM).
Common Reagents and Conditions
Coupling: 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
Oxidation: Iodine in THF.
Deprotection: Trichloroacetic acid (TCA) in DCM.
Major Products
The major product formed from these reactions is the desired oligonucleotide with a phosphodiester linkage, which is essential for the stability and functionality of synthetic DNA and RNA.
Aplicaciones Científicas De Investigación
(S)-GNA-G(iBu) phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and developing new chemical probes.
Biology: Essential for creating synthetic genes, primers, and probes used in polymerase chain reaction (PCR), gene editing, and sequencing technologies.
Medicine: Plays a crucial role in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.
Industry: Used in the production of diagnostic assays, biosensors, and other biotechnological tools.
Mecanismo De Acción
The mechanism of action of (S)-GNA-G(iBu) phosphoramidite involves its incorporation into oligonucleotides during chemical synthesis. The compound reacts with the 5’-hydroxyl group of a nucleoside, forming a phosphite triester intermediate. This intermediate is then oxidized to a stable phosphate triester, resulting in the formation of a phosphodiester bond. This process is repeated sequentially to build the desired oligonucleotide chain.
Comparación Con Compuestos Similares
Similar Compounds
2’-OMe-G(iBu) Phosphoramidite: Used for enhancing oligonucleotide stability and resistance to nuclease activity.
2’-TBDMS-G(iBu) Phosphoramidite: Provides improved stability and resistance against nuclease activity.
H-Phosphonates: Alternative to phosphoramidites, used in the synthesis of DNA and RNA with different reactivity and stability profiles.
Uniqueness
(S)-GNA-G(iBu) phosphoramidite is unique due to its specific structure and reactivity, which allows for efficient and high-fidelity synthesis of oligonucleotides. Its ability to form stable phosphodiester bonds makes it a preferred choice for various applications in molecular biology and biotechnology.
Propiedades
Fórmula molecular |
C42H52N7O7P |
|---|---|
Peso molecular |
797.9 g/mol |
Nombre IUPAC |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H52N7O7P/c1-28(2)39(50)46-41-45-38-37(40(51)47-41)44-27-48(38)25-36(56-57(55-24-12-23-43)49(29(3)4)30(5)6)26-54-42(31-13-10-9-11-14-31,32-15-19-34(52-7)20-16-32)33-17-21-35(53-8)22-18-33/h9-11,13-22,27-30,36H,12,24-26H2,1-8H3,(H2,45,46,47,50,51)/t36-,57?/m0/s1 |
Clave InChI |
GOUPKQZMFOWLOW-AUNMUFMCSA-N |
SMILES isomérico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C[C@@H](COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
SMILES canónico |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
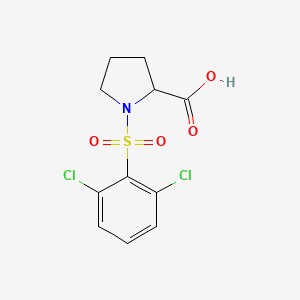

![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)

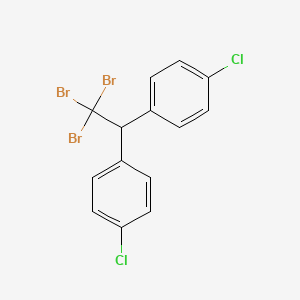
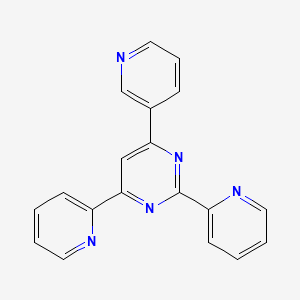
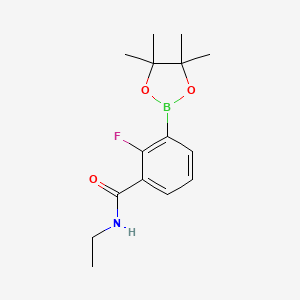

![5-Boc-8-bromo-5H-pyrido[3,2-b]indole](/img/structure/B13729275.png)

